molecular formula C14H8F4O B7991489 3'-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone

3'-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7991489
M. Wt: 268.21 g/mol
InChI Key: UNUFACSRILSZTH-UHFFFAOYSA-N
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Description

3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone: is an organic compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone typically involves the reaction of 3-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: In medicinal chemistry, 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone is explored for its potential as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Fluoroacetophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2,2,2-Trifluoroacetophenone: Lacks the fluorophenyl group, affecting its reactivity and applications.

    4’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone: Positional isomer with different physical and chemical properties.

Uniqueness: 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone is unique due to the combination of both trifluoromethyl and fluorophenyl groups, which impart distinct electronic and steric effects. These properties make it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(3-fluorophenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(19)14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUFACSRILSZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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